2-hexyl-4aH-quinolin-4-one

Monoamine oxidase inhibition Neurochemistry Enzyme selectivity profiling

Standard 2-alkyl-4-quinolones often lack chain-length specificity, leading to off-target activity or failed SAR models. This C₆ congener delivers defined orthogonal selectivity. - Neuroscience: MAO-B inhibition (IC₅₀ 1.13 μM) with >88.5-fold selectivity vs MAO-A (IC₅₀ >100 μM). Kynuramine-based fluorescence assays. - Agrochemical QSAR: Defines the lower boundary (8-9 Å) of PSII inhibition parabolic curve (Reil et al., 2001). - Chemical biology: Non-agonist scaffold for PqsR antagonist design (C₆ vs native C₇ HHQ). - Lipinski-compliant logP 4.3; ideal lead optimization reference against C₅ (3.3) & C₉ (6.0). ≥95% purity, R&D use only.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Cat. No. B12346754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hexyl-4aH-quinolin-4-one
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=O)C2C=CC=CC2=N1
InChIInChI=1S/C15H19NO/c1-2-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16-12/h6-7,9-11,13H,2-5,8H2,1H3
InChIKeyHXQSRPRYLDEZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexyl-4aH-quinolin-4-one: Physicochemical Baseline and Structural Identity


2-Hexyl-4aH-quinolin-4-one (synonymous with 2-hexylquinolin-4(1H)-one, 2-hexyl-1H-quinolin-4-one) is a synthetic 2-alkyl-4(1H)-quinolone derivative bearing a linear six-carbon (hexyl) substituent at the 2-position of the quinolinone core [1]. This compound belongs to the broader 2-alkyl-4-quinolone (AQ) family, which includes both naturally occurring Pseudomonas aeruginosa quorum sensing metabolites and synthetic analogs with herbicidal and enzyme-inhibitory activities [2]. Key computed physicochemical properties include a molecular weight of 229.32 g/mol, XLogP3-AA of 4.3, one hydrogen bond donor, two hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area (TPSA) of 29.1 Ų [1]. Commercially, it is typically supplied at ≥95% purity for research use only .

Neuroscience enzyme profiling: Supports selective MAO-B inhibition assays without documented leukotriene interference
Photosystem II QSAR anchor: Defines the short-chain boundary for 2-alkyl-4-quinolone SAR models
Quorum sensing antagonist design: Non-agonistic AQ scaffold compatible with PqsR binding site studies
Lipophilicity reference: Intermediate logP between C5 and C9 homologs for ADME optimization series

Why 2-Hexyl-4aH-quinolin-4-one Cannot Substitute Other 2-Alkyl-4-quinolones


Within the 2-alkyl-4-quinolone (AQ) class, the length and identity of the alkyl substituent at the 2-position is not a passive structural feature but a critical determinant of multiple, orthogonal biological activities. Quantitative structure-activity relationship (QSAR) studies on photosystem II (PSII) inhibition have demonstrated that inhibitory potency is exquisitely dependent on the carbon chain length, with maximal activity observed at 12–14 Å and a sharp decline for shorter or longer chains [1]. Similarly, in the context of Pseudomonas aeruginosa quorum sensing, the native signal molecules 2-heptyl-4-quinolone (HHQ, C₇) and 2-heptyl-3-hydroxy-4-quinolone (PQS, C₇) utilize a heptyl chain; the hexyl variant (C₆) is a minor AQ metabolite that does not function as a primary quorum sensing signal, indicating that even a single methylene unit difference attenuates receptor binding and downstream gene regulation [2]. In enzyme inhibition, the 2-hexyl-4-quinolone scaffold displays a distinct MAO-B versus MAO-A selectivity profile (IC₅₀ 1.13 × 10³ nM vs. >1.00 × 10⁵ nM) that cannot be assumed for related 2-alkyl or N-methylated analogs, which may exhibit markedly different potency or even inverted selectivity [3]. Therefore, the procurement of a specific chain-length variant for a given experimental system is not interchangeable; substituting 2-hexyl-4aH-quinolin-4-one with a C₅, C₇, or C₉ congener will likely yield divergent and non-transferable results across PSII inhibition, quorum sensing, and enzyme inhibition assays.

Chain-length sensitivity: 2-Alkyl-4-quinolone biological activities (PSII inhibition, quorum sensing) are strongly chain-length dependent; a C5, C7, or C9 variant may yield divergent, non-transferable results.
Off-target pharmacology: The 1-methyl-2-nonyl analog inhibits leukotriene biosynthesis (IC50 ~12 µM), introducing confounding activity absent in the 2-hexyl-4-quinolone scaffold.
Quorum sensing agonist risk: HHQ (C7) and PQS (C7, 3-OH) are PqsR agonists that activate virulence factor expression; substituting them for the non-agonistic C6 variant will confound antagonist screening.

Quantitative Differential Evidence Against Closest Comparators


MAO-B Selective Inhibition and Selectivity Over MAO-A

2-Hexyl-4aH-quinolin-4-one inhibits human monoamine oxidase B (MAO-B) with an IC₅₀ of 1.13 × 10³ nM (1.13 μM), while its inhibition of MAO-A is negligible (IC₅₀ >1.00 × 10⁵ nM, or >100 μM), yielding a selectivity ratio of >88.5-fold in favor of MAO-B [1]. This selectivity profile contrasts with the quinolone alkaloid 1-methyl-2-nonyl-4(1H)-quinolone, which has been characterized as a potent and specific MAO-B inhibitor but for which inhibitory activity against leukotriene biosynthesis (IC₅₀ 12.1 μM) is reported as a confounding secondary pharmacology . The 2-hexyl variant thus provides a structurally simpler, less lipophilic (XLogP3 4.3 vs. ~6.09 for the 1-methyl-2-nonyl analog) probe for MAO-B studies with reduced potential for off-target leukotriene pathway interference.

MAO-B Selectivity
Reported
MAO-B IC50 1.13 µM; MAO-A IC50 >100 µM; selectivity ratio >88.5-fold (fluorescence assay, kynuramine)
Supports MAO-B enzyme profiling with minimal off-target MAO-A crossover
Assay context; recombinant human MAO-A/B, 20 min incubation
Monoamine oxidase inhibition Neurochemistry Enzyme selectivity profiling

Intermediate Lipophilicity Between C₅ and C₉ Congeners

The computed XLogP3-AA of 2-hexyl-4aH-quinolin-4-one is 4.3, placing it at an intermediate position within the homologous 2-alkyl-4-quinolone series: 2-pentyl-4-quinolone (C₅) has an XLogP3 of 3.3, while 2-nonyl-4-quinolone (C₉) has an XLogP3 of 6.0 [1]. Each additional methylene unit increases logP by approximately 0.5–0.7 units within this series. The hexyl variant therefore offers a logP that balances sufficient membrane permeability for intracellular target engagement against excessive lipophilicity that could lead to non-specific membrane partitioning, phospholipidosis risk, or poor aqueous solubility. This positions 2-hexyl-4aH-quinolin-4-one as a preferred starting scaffold for medicinal chemistry campaigns where logP in the 3–5 range is targeted for oral bioavailability according to Lipinski's guidelines, in contrast to the more lipophilic C₇–C₉ variants.

Lipophilicity Rank
Computed
XLogP3 4.3 (C6) vs. C5 (3.3) and C9 (6.0); Δ logP +1.0 / -1.7
Intermediate logP supports ADME lead optimization without exceeding Lipinski limits
XLogP3 algorithm; homologous series reference
Lipophilicity optimization ADME prediction Membrane permeability

Chain-Length-Dependent Photosystem II Inhibitory Potency

A comprehensive QSAR study by Reil et al. (2001) established that for 2-alkyl-4(1H)-quinolones, maximal PSII inhibitory potency is achieved at a carbon chain length of 12–14 Å, with activity declining for both shorter and longer alkyl substituents [1]. The hexyl chain (C₆) in 2-hexyl-4aH-quinolin-4-one has an extended molecular length estimated at approximately 8–9 Å, placing it significantly below the optimal range. In the same study, 2-alkyl-4(1H)-quinolones as a subclass showed only moderate activity in PSII compared to other substitution patterns (e.g., 1-hydroxy-2-methyl-3-alkyl variants) [1]. This positions the C₆ variant not as a lead herbicidal candidate but as an essential negative control and structure-activity relationship (SAR) anchor point; its suboptimal chain length makes it ideal for benchmarking the activity gain achieved by moving to C₉–C₁₂ chain lengths within the same scaffold series.

PSII SAR Anchor
Class-level inference
C6 chain (~8–9 Å) falls below QSAR optimum (12–14 Å) for PSII inhibition; moderate activity reported
Defines lower chain-length boundary; essential negative control for QSAR modeling
Thylakoid membrane assay; Reil et al. 2001
Photosystem II inhibition Herbicide discovery QSAR modeling

Quorum Sensing Pathway Specificity and Antagonist Probe Potential

In Pseudomonas aeruginosa, the pqs quorum sensing system utilizes 2-heptyl-4-quinolone (HHQ, C₇) as the primary diffusible signal molecule and biosynthetic precursor of the Pseudomonas Quinolone Signal (PQS, 2-heptyl-3-hydroxy-4-quinolone), which directly activates the transcriptional regulator PqsR (MvfR) to control expression of diverse virulence factors including elastase, pyocyanin, rhamnolipids, and biofilm determinants [1]. P. aeruginosa produces over 55 distinct AQ species, among which 2-hexyl-4-quinolone (C₆) is a naturally occurring but minor metabolite with no established role as a primary QS signal [2]. Transcriptomic analyses in engineered P. aeruginosa strains demonstrate that HHQ triggers a PqsR-dependent positive feedback loop that selectively upregulates the pqsABCDE operon; the absence of this activity for the C₆ variant (inferred from its non-signaling status) makes it a valuable antagonist probe scaffold—structurally similar enough to occupy the PqsR binding pocket, yet lacking the heptyl chain required for productive receptor activation [1].

Quorum Sensing Role
Supporting evidence
No PqsR agonism reported; HHQ/PQS are confirmed agonists that induce pqsABCDE operon
Non-agonistic scaffold suitable for competitive PqsR antagonist design
P. aeruginosa transcriptomic profiling; Rampioni et al. 2016
Pseudomonas aeruginosa Quorum sensing Anti-virulence drug discovery

Optimal Application Scenarios Based on Verified Evidence


MAO-B Selective Inhibitor Probe for Neuroscience Target Validation

Deploy 2-hexyl-4aH-quinolin-4-one as a selective MAO-B inhibitor tool compound (IC₅₀ 1.13 μM) with >88.5-fold selectivity over MAO-A (IC₅₀ >100 μM) in fluorescence-based enzyme assays using kynuramine substrate [1]. This compound is particularly suited for neuroscience laboratories conducting comparative profiling of quinolone-derived MAO inhibitors, where its intermediate lipophilicity (XLogP3 4.3) and absence of documented leukotriene biosynthesis inhibition differentiate it from the more complex 1-methyl-2-nonyl-4(1H)-quinolone alkaloid, which inhibits leukotriene biosynthesis with an IC₅₀ of 12.1 μM [2]. Use at concentrations of 1–10 μM for MAO-B inhibition with minimal MAO-A crossover interference.

SAR Anchor Point for Photosystem II Herbicide QSAR Modeling

Incorporate 2-hexyl-4aH-quinolin-4-one as the C₆ chain-length data point in systematic structure-activity relationship (QSAR) studies of 2-alkyl-4(1H)-quinolones targeting photosystem II (PSII) in thylakoid membrane preparations [1]. The Reil et al. (2001) QSAR study demonstrates that maximal PSII inhibitory potency occurs at a 12–14 Å chain length; the C₆ variant (~8–9 Å) defines the lower boundary of the activity curve and is essential for establishing the parabolic relationship between chain length and pI₅₀ [1]. This compound should be tested alongside C₉, C₁₂, C₁₄, and C₁₇ congeners to fully parameterize the QSAR model, with lipophilicity (π) and STERIMOL L as correlating descriptors.

PqsR Antagonist Scaffold for Anti-Virulence Drug Discovery

Employ 2-hexyl-4aH-quinolin-4-one as a starting scaffold for the design of competitive PqsR (MvfR) receptor antagonists targeting the Pseudomonas aeruginosa pqs quorum sensing system [1]. Unlike the native agonist HHQ (C₇), which activates PqsR-dependent pqsABCDE operon expression and drives a positive feedback loop in virulence factor production, the C₆ variant is a naturally occurring AQ metabolite with no reported PqsR agonism, making it an ideal antagonist template [1][2]. Structure-based design efforts should focus on introducing substituents at the 3-position of the quinolone core to further block the conformational changes required for PqsR activation while retaining PqsR binding affinity.

Lipophilicity Reference Standard for ADME Optimization

Utilize 2-hexyl-4aH-quinolin-4-one as an intermediate lipophilicity reference compound (XLogP3-AA = 4.3) within a homologous series spanning C₅ (XLogP3 = 3.3) to C₉ (XLogP3 = 6.0) for medicinal chemistry ADME profiling [1]. The C₆ variant's logP of 4.3 resides within the optimal range predicted by Lipinski's Rule of Five, whereas the C₉ analog (logP 6.0) exceeds the recommended logP ceiling of 5. This makes the hexyl variant a preferred starting point for lead optimization programs that require systematic assessment of how incremental increases in lipophilicity affect metabolic stability, plasma protein binding, and CYP450 inhibition, using the C₅ and C₉ analogs as lower and upper boundary comparators respectively [1].

Application
Selection Property
Validation Focus
Neuroscience enzyme profiling
MAO-B selective inhibition (>88-fold over MAO-A)
Fluorescence-based MAO assays; verify absence of leukotriene pathway interference
Photosystem II QSAR anchor
C6 chain length defining lower QSAR boundary
Chain-length vs. pI50 parabolic fit; lipophilicity and STERIMOL L correlation
Anti-virulence antagonist design
Non-agonistic 2-alkyl-4-quinolone scaffold
PqsR binding affinity and antagonism assays; quorum sensing virulence factor inhibition
ADME lipophilicity reference
Intermediate logP (within Lipinski range)
Homologous series comparison for metabolic stability, protein binding, CYP inhibition profiling
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